(4-Bromophenyl)(3,5-dinitrophenyl)methanone
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Overview
Description
(4-Bromophenyl)(3,5-dinitrophenyl)methanone is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a dinitrophenyl group attached to a central methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(3,5-dinitrophenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3,5-dinitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(3,5-dinitrophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Reduction Reactions: Products include derivatives where the nitro groups are reduced to amino groups.
Scientific Research Applications
(4-Bromophenyl)(3,5-dinitrophenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3,5-dinitrophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the bromophenyl and dinitrophenyl groups allows the compound to interact with various biological macromolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
(4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the nitro groups, resulting in different chemical reactivity and applications.
(4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Contains a hydroxy and methoxy group instead of nitro groups, leading to different biological activities.
Uniqueness: (4-Bromophenyl)(3,5-dinitrophenyl)methanone is unique due to the presence of both bromophenyl and dinitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research .
Properties
CAS No. |
188479-25-6 |
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Molecular Formula |
C13H7BrN2O5 |
Molecular Weight |
351.11 g/mol |
IUPAC Name |
(4-bromophenyl)-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C13H7BrN2O5/c14-10-3-1-8(2-4-10)13(17)9-5-11(15(18)19)7-12(6-9)16(20)21/h1-7H |
InChI Key |
LBDKIGDLQAFGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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